molecular formula C16H17N3O2 B2560493 N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-47-7

N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2560493
CAS No.: 478249-47-7
M. Wt: 283.331
InChI Key: LFDWKXJHJIDDKC-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The pyrrole intermediate undergoes Friedel-Crafts acylation with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.

  • Formation of the Dimethylaminomethylene Group:

    • Using dimethylamine and a formaldehyde source (e.g., paraformaldehyde), the resulting product undergoes a Mannich reaction to introduce the dimethylaminomethylene moiety.

  • Industrial Production Methods

    The industrial production involves scaled-up versions of the above processes, optimizing yields and reducing impurities. Advanced technologies like flow chemistry might be employed to streamline reactions, enhance safety, and minimize environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves several steps:

    • Formation of the Pyrrole Ring:

      • Reacting suitable nitriles with primary amines under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • The compound can undergo oxidation, particularly at the dimethylaminomethylene group, to form corresponding iminium species.

    • Reduction:

      • Reduction processes typically target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

    • Substitution:

      • The presence of reactive groups in the pyrrole ring makes it susceptible to electrophilic aromatic substitution, allowing for further functionalization.

    Common Reagents and Conditions

    • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    • Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    • Substitution: Strong acids like sulfuric acid or Lewis acids for Friedel-Crafts reactions.

    Major Products

    • Oxidation Products: Formation of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide iminium species.

    • Reduction Products: Conversion to alcohol derivatives.

    • Substitution Products: Modified pyrrole rings with various substituents.

    Scientific Research Applications

    Chemistry

    • Reagents and Catalysts:

      • Utilized as intermediates in synthesizing more complex organic molecules.

      • Acts as ligands in coordination chemistry.

    Biology

    • Biological Probes:

      • Used in studying enzyme mechanisms and metabolic pathways.

    Medicine

    • Pharmaceuticals:

      • Investigated for potential therapeutic effects due to its structural similarity with biologically active molecules.

    • Drug Design:

      • Acts as a lead compound in designing new medications with improved efficacy and safety profiles.

    Industry

    • Material Science:

      • Involved in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).

    Mechanism of Action

    The compound’s effects stem from its ability to interact with specific molecular targets and pathways.

    • Molecular Targets:

      • Enzymes involved in oxidative stress and signal transduction pathways.

    • Pathways:

      • Participates in redox reactions and modulates electrophilic reactions within cells, impacting cellular functions like apoptosis and proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[(dimethylamino)methylidene]benzamide:

      • Shares the dimethylaminomethylene group but lacks the pyrrole ring.

    • 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid:

      • Contains the pyrrole ring and benzoyl group but lacks the dimethylaminomethylene linkage.

    Uniqueness

    • Structural Diversity:

      • Unique combination of functional groups enhances its reactivity and versatility.

    • Applications:

      • Broader range of applications in chemistry, biology, and industry due to its distinct structure.

    Properties

    IUPAC Name

    N-(dimethylaminomethylidene)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17N3O2/c1-11-6-4-5-7-13(11)15(20)12-8-14(17-9-12)16(21)18-10-19(2)3/h4-10,17H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LFDWKXJHJIDDKC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N=CN(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    283.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    >42.5 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24818699
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.